[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
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Overview
Description
[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is an organosilicon compound that features a trimethylsilyl group attached to a propargylic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylphenylacetylene and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF).
Procedure: The 2,5-dimethylphenylacetylene is deprotonated by the base to form the corresponding acetylide anion. This anion then reacts with trimethylsilyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the development of novel materials with unique properties.
Biology and Medicine:
Industry: Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.
Pathways Involved: It may influence biochemical pathways related to signal transduction, metabolism, and cellular processes.
Comparison with Similar Compounds
[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: can be compared with other similar compounds:
[3-(2,5-Dimethyl-phenyl)-butyric acid]: This compound has a similar phenyl group but differs in its functional groups and reactivity.
[3-Methoxyphenylboronic acid]: Another compound with a phenyl group, but with different substituents and applications.
Uniqueness
The uniqueness of This compound lies in its combination of a trimethylsilyl group with a propargylic ether, which imparts distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C16H24OSi |
---|---|
Molecular Weight |
260.45 g/mol |
IUPAC Name |
[4-(2,5-dimethylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C16H24OSi/c1-13-8-9-14(2)15(12-13)10-11-16(3,4)17-18(5,6)7/h8-9,12H,1-7H3 |
InChI Key |
MQHWAQFJACLFHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C#CC(C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
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